molecular formula C17H36O2S2 B014328 S-Hexadecyl methanethiosulfonate CAS No. 7559-47-9

S-Hexadecyl methanethiosulfonate

Cat. No.: B014328
CAS No.: 7559-47-9
M. Wt: 336.6 g/mol
InChI Key: GIJWOCGDZZKJAD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: S-Hexadecyl methanethiosulfonate can be synthesized through a two-step process involving sodium methanesulfinate and 1-bromohexadecane . The reaction is typically carried out in N,N-dimethylformamide at a temperature of 40°C . The overall yield of this synthesis method is approximately 77.2% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process mentioned above can be scaled up for industrial applications. The use of common reagents and relatively mild reaction conditions makes it feasible for large-scale production.

Comparison with Similar Compounds

  • S-Methyl methanethiosulfonate
  • S-Ethyl methanethiosulfonate
  • S-Butyl methanethiosulfonate

Comparison: S-Hexadecyl methanethiosulfonate is unique due to its longer alkyl chain compared to other methanethiosulfonate derivatives . This longer chain can influence its reactivity and the stability of the formed disulfides. Additionally, the specific reactivity with thiols makes it particularly useful in studying receptor channels and protein structures.

Properties

IUPAC Name

1-methylsulfonylsulfanylhexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJWOCGDZZKJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20997024
Record name S-Hexadecyl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7559-47-9
Record name Methanesulfonic acid, thio-, S-hexadecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007559479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Hexadecyl methanethiosulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-Hexadecyl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20997024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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S-Hexadecyl methanethiosulfonate
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S-Hexadecyl methanethiosulfonate
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S-Hexadecyl methanethiosulfonate
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S-Hexadecyl methanethiosulfonate
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S-Hexadecyl methanethiosulfonate
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S-Hexadecyl methanethiosulfonate

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